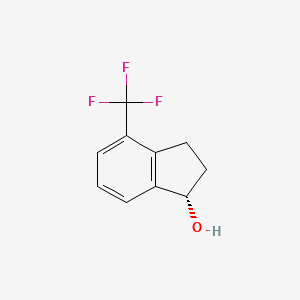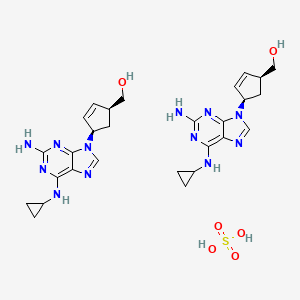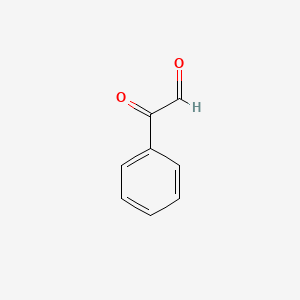
N-Cyano acetyl urethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Cyano acetyl urethane is an organic compound with a chemical formula of C6H8N2O3 and a molecular weight of 156.14g/mol . It is a colorless liquid with a special smell and can be dissolved in water and some organic solvents . It is mainly used for the synthesis of organic compounds, especially ketones and aldehydes . It is often used in organic synthesis as an imidization reagent for the introduction of cyano functional groups .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting acetylurethane with a cyanating agent . The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis
The molecular formula of this compound is C6H8N2O3 . The linear formula is NCCH2CONHCO2C2H5 .Chemical Reactions Analysis
This compound is utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .Physical and Chemical Properties Analysis
This compound has a melting point of 167-169 °C (lit.) and a boiling point of 280.35°C (rough estimate) . Its density is 1.197 and it has a refractive index of 1.5010 (estimate) . It is soluble in DMSO and Methanol .Mecanismo De Acción
Safety and Hazards
N-Cyano acetyl urethane is harmful by inhalation, in contact with skin, and if swallowed . It is irritating to eyes, respiratory system, and skin . In case of contact with eyes, it is advised to rinse immediately with plenty of water and seek medical advice . Suitable gloves and eye/face protection should be worn .
Direcciones Futuras
N-Cyano acetyl urethane is considered one of the most important precursors for heterocyclic synthesis . It has potential in evolving better chemotherapeutic agents . The future of this compound lies in its potential to build various organic heterocycles . It is also used in the synthesis of inhibitors targeting the PDZ domain of PICK1, which is a potential target for brain ischemia, pain, and addiction illnesses .
Propiedades
Número CAS |
1727-32-8 |
|---|---|
Fórmula molecular |
C6H8N2O3 |
Peso molecular |
156 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-2-amine dihydrochloride](/img/structure/B1149240.png)
![Sodium;4-[2-[3-[3,3-dimethyl-1-(4-sulfonatobutyl)indol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindol-1-yl]butane-1-sulfonate](/img/structure/B1149243.png)



